molecular formula C12H11ClFN3 B3034722 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine CAS No. 2119574-84-2

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

Cat. No.: B3034722
CAS No.: 2119574-84-2
M. Wt: 251.69
InChI Key: WRJLZWNMJSKELI-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the nucleophilic substitution of a chlorinated pyrimidine with a fluoropyridine derivative under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and high-throughput screening techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethyl sulfoxide (DMSO), and catalysts like palladium for coupling reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and pyrimidines, such as:

Uniqueness

What sets 4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine apart is its unique combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(3-fluoropyridin-2-yl)-5-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-7(2)8-6-16-12(17-11(8)13)10-9(14)4-3-5-15-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJLZWNMJSKELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1Cl)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Reactant of Route 2
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Reactant of Route 3
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Reactant of Route 4
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Reactant of Route 5
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine
Reactant of Route 6
4-Chloro-2-(3-fluoropyridin-2-yl)-5-isopropylpyrimidine

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